Benzenesulfonic acid, 2-bromo-, sodium salt
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Overview
Description
Benzenesulfonic acid, 2-bromo-, sodium salt is an organosulfur compound with the molecular formula C6H4BrSO3Na. It is a derivative of benzenesulfonic acid where a bromine atom is substituted at the second position of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2-bromo-, sodium salt typically involves the bromination of benzenesulfonic acid followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:
Bromination: Benzenesulfonic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the second position of the benzene ring.
Neutralization: The resulting 2-bromo-benzenesulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Benzene is continuously brominated using bromine and a catalyst in a controlled environment.
Sulfonation: The brominated benzene is then sulfonated using concentrated sulfuric acid.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the sodium salt.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2-bromo-, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction typically occurs under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Various substituted benzenesulfonic acids.
Oxidation Products: Sulfones and sulfoxides.
Reduction Products: Reduced forms of the sulfonic acid group.
Scientific Research Applications
Benzenesulfonic acid, 2-bromo-, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a labeling reagent for proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the manufacture of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2-bromo-, sodium salt involves its ability to act as an electrophile in various chemical reactions. The bromine atom and the sulfonic acid group make the compound highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: The parent compound without the bromine substitution.
p-Toluenesulfonic Acid: A similar compound with a methyl group instead of a bromine atom.
Sulfanilic Acid: An aniline derivative of benzenesulfonic acid.
Uniqueness
Benzenesulfonic acid, 2-bromo-, sodium salt is unique due to the presence of the bromine atom, which enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to perform.
Properties
CAS No. |
63468-57-5 |
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Molecular Formula |
C6H4BrNaO3S |
Molecular Weight |
259.05 g/mol |
IUPAC Name |
sodium;2-bromobenzenesulfonate |
InChI |
InChI=1S/C6H5BrO3S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |
InChI Key |
HWDIRMKMGCHDBF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)[O-])Br.[Na+] |
Origin of Product |
United States |
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